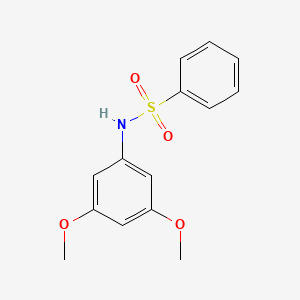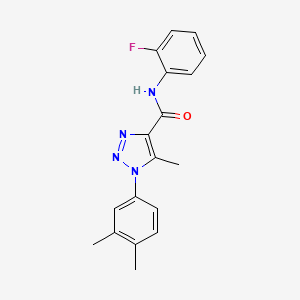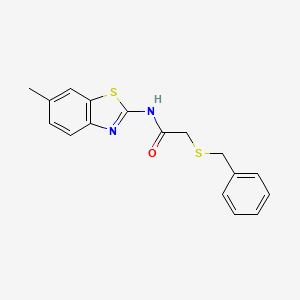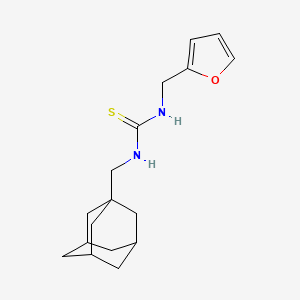
pregn-4-ene-3,20-dione dihydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregn-4-ene-3,20-dione dihydrazone is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PDH and is synthesized using a specific method. PDH has been shown to have unique biochemical and physiological effects, making it an interesting candidate for further research.
Applications De Recherche Scientifique
PDH has been studied extensively for its potential applications in various fields. One of the primary applications of PDH is in cancer research. PDH has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PDH has also been studied for its potential applications in neurodegenerative diseases. PDH has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of PDH is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell growth and proliferation. PDH has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. PDH has also been shown to induce apoptosis by activating caspases, which are enzymes that play a critical role in programmed cell death.
Biochemical and Physiological Effects:
PDH has been shown to have unique biochemical and physiological effects. PDH has been shown to inhibit the activity of 5α-reductase, an enzyme that converts testosterone to dihydrotestosterone. This inhibition can lead to a decrease in the production of dihydrotestosterone, which has been implicated in the development of prostate cancer. PDH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
PDH has several advantages for lab experiments. PDH is a stable compound that can be easily synthesized in high yields. PDH is also soluble in both water and organic solvents, making it a versatile compound for scientific research. However, PDH has some limitations for lab experiments. PDH has a short half-life, which can make it difficult to study its long-term effects. PDH also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for PDH research. One potential direction is the development of PDH derivatives with improved pharmacokinetic properties. Another potential direction is the study of PDH in combination with other compounds for the treatment of various diseases. PDH has also been studied for its potential applications in agriculture, specifically as a plant growth regulator. Further research is needed to fully understand the potential applications of PDH in various fields.
Conclusion:
In conclusion, PDH is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. PDH is synthesized using a specific method and has been shown to have unique biochemical and physiological effects. PDH has potential applications in cancer research, neurodegenerative diseases, and agriculture. Further research is needed to fully understand the potential applications of PDH in various fields.
Méthodes De Synthèse
PDH is synthesized using a two-step method. The first step involves the reaction of pregnenolone with hydrazine hydrate to form pregn-4-ene-3,20-dione hydrazone. The second step involves the reaction of the hydrazone with hydrochloric acid to form PDH. The synthesis method has been optimized to produce high yields of PDH, making it a cost-effective compound for scientific research.
Propriétés
IUPAC Name |
(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4/c1-13(24-22)17-6-7-18-16-5-4-14-12-15(25-23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11,22-23H2,1-3H3/b24-13+,25-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLSVRGWXOQKDI-KEBAUVPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1CCC2C1(CCC3C2CCC4=CC(=NN)CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1CCC2C1(CCC3C2CCC4=C/C(=N\N)/CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)

![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)

![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)
methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)
